molecular formula C18H15ClN2O4 B2378919 N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 902253-39-8

N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2378919
CAS No.: 902253-39-8
M. Wt: 358.78
InChI Key: BZFYKUCUMJCSJL-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as acetyl, chloro, and oxo groups in the molecule suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group can be introduced via acetylation of an aromatic amine using acetic anhydride or acetyl chloride.

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a suitable acyl chloride or carboxylic acid to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl or amide groups.

    Reduction: Reduction reactions could target the oxo group in the benzoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.

Industry

Industrially, these compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” would depend on its specific biological target. Generally, benzoxazole derivatives may interact with enzymes or receptors, modulating their activity. The presence of the chloro and acetyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its biological activity.

    Chlorobenzoxazole: Similar structure with a chloro substituent.

    Acetylbenzoxazole: Contains an acetyl group, similar to the target compound.

Uniqueness

“N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is unique due to the combination of functional groups that may confer distinct chemical and biological properties. The specific arrangement of these groups can result in unique reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(22)12-2-5-14(6-3-12)20-17(23)8-9-21-15-10-13(19)4-7-16(15)25-18(21)24/h2-7,10H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFYKUCUMJCSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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